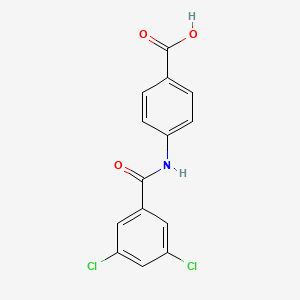4-(3,5-Dichlorobenzamido)benzoic acid
CAS No.: 54057-49-7
Cat. No.: VC3809577
Molecular Formula: C14H9Cl2NO3
Molecular Weight: 310.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54057-49-7 |
|---|---|
| Molecular Formula | C14H9Cl2NO3 |
| Molecular Weight | 310.1 g/mol |
| IUPAC Name | 4-[(3,5-dichlorobenzoyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C14H9Cl2NO3/c15-10-5-9(6-11(16)7-10)13(18)17-12-3-1-8(2-4-12)14(19)20/h1-7H,(H,17,18)(H,19,20) |
| Standard InChI Key | LQMCIHFGIGMYME-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
The compound’s IUPAC name is 4-[(3,5-dichlorobenzoyl)amino]benzoic acid, reflecting its bis-aromatic structure. The benzene core contains a carboxylic acid group at position 1 and an amide-linked 3,5-dichlorobenzoyl moiety at position 4 (Figure 1). X-ray crystallography of analogous dichlorobenzamides reveals planar configurations stabilized by intramolecular hydrogen bonding .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 54057-49-7 | |
| Molecular Formula | ||
| SMILES | C1=CC(=C(C=C1C(=O)O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| InChI Key | LQMCIHFGIGMYME-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
-
Alkylation of 3,5-Dichlorobenzonitrile: Reaction with sodium hydroxide under reflux yields 3,5-dichlorobenzoic acid .
-
Amide Coupling: Condensation of 3,5-dichlorobenzoyl chloride with methyl 4-aminobenzoate, followed by ester hydrolysis .
Table 2: Optimization Parameters for Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reaction Time | 6 hours | 93 |
| Temperature | Reflux (100°C) | - |
| Catalyst | None | - |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents like DMF and DMSO . Stability studies indicate degradation under alkaline conditions due to hydrolysis of the amide bond .
Table 3: Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 218–220°C (decomposes) |
| LogP (Octanol-Water) | 3.2 ± 0.1 |
| pKa (Carboxylic Acid) | 2.8 |
Applications in Pharmaceutical Research
Retinoic Acid Receptor Agonists
4-(3,5-Dichlorobenzamido)benzoic acid derivatives demonstrate high selectivity for retinoic acid receptor alpha (RARα). Compound 56 (a methylated analog) shows 100 nM potency at RARα with >100-fold selectivity over RARβ/γ, making it a candidate for treating dermatological and oncological disorders .
Crystalline Drug Forms
The compound facilitates the preparation of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole crystals, enhancing the stability and bioavailability of anticoagulant agents .
Pharmacological Profile
In Vitro Activity
Microsomal stability assays in mouse and human models reveal moderate intrinsic clearance (25 mL/min/g liver), suggesting manageable hepatic metabolism .
In Vivo Performance
Oral bioavailability in rat models remains suboptimal (<15%), necessitating prodrug strategies or formulation enhancements .
Analytical Characterization
Spectroscopic Methods
-
FT-IR: Peaks at 1685 cm (amide C=O) and 1702 cm (carboxylic acid C=O) .
-
H NMR (DMSO-): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 6H, aromatic) .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
Recent Advances and Future Directions
Drug Design Innovations
Structural modifications, such as introducing electron-withdrawing groups at the 3-position, improve metabolic stability while retaining RARα affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume